molecular formula C14H17NO3 B2821877 2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone CAS No. 2034612-22-9

2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

Cat. No.: B2821877
CAS No.: 2034612-22-9
M. Wt: 247.294
InChI Key: LLICXSHTSRZNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.294. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformation Applications

Synthesis of Bicyclic β-Lactams and Tetrahydrofuran-fused β-lactams The compound 2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is related to a class of molecules involved in the synthesis of bicyclic β-lactams. For instance, cis-3-Benzyloxy-4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones, closely related to the target compound, were used to synthesize 3-hydroxy-beta-lactams and novel cis-2-oxa-6-azabicyclo[3.2.0] heptan-7-ones. These were further transformed into cis-3-aminotetrahydrofuran-2-carboxylates, marking the first transformation of cis-azetidin-2-ones into cis-3-aminotetrahydrofuran-2-carboxylates through bicyclic beta-lactams (Leemans et al., 2010). Similar strategies were employed for the stereoselective synthesis of tetrahydrofuran-fused β-lactams, which were converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates, providing a convenient alternative for preparing compounds useful in drug design (Mollet et al., 2012).

Synthesis of Advanced Building Blocks

Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes The compound's framework is also pertinent to the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes, which serve as advanced building blocks in drug discovery. For example, intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides led to the formation of these structures, which were further used to synthesize a conformationally restricted analogue of proline, 2,3-ethanoproline (Druzhenko et al., 2018).

Chemical Structure and NMR Analysis

Investigation of Chiral 2-oxa-5-azabicyclo[2.2.1]Heptane Derivatives The structure of this compound is closely related to chiral 2-oxa-5-azabicyclo[2.2.1]heptane derivatives. These compounds have been synthesized and studied using NMR spectroscopy to understand the dynamics of their chemical structure, providing insights into their stability and chemical behavior (Portoghese & Turcotte, 1971).

Properties

IUPAC Name

1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(15-7-13-6-12(15)9-18-13)10-17-8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLICXSHTSRZNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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